molecular formula C13H16N2 B1306267 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine CAS No. 842958-59-2

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

Cat. No.: B1306267
CAS No.: 842958-59-2
M. Wt: 200.28 g/mol
InChI Key: PLCFIZHPYTYHEC-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine is an organic compound with the molecular formula C13H16N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of two methyl groups on the pyrrole ring and a methyl group on the phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine typically involves the reaction of 2,5-dimethylpyrrole with 2-methylphenylamine under specific conditions. One common method involves refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol for several hours, followed by cooling and gradual addition to crushed ice .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrole: A simpler derivative of pyrrole with two methyl groups.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: A more complex derivative with additional functional groups.

Uniqueness

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine is unique due to the specific arrangement of its methyl groups and the presence of both pyrrole and phenylamine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-7-8-10(2)15(9)13-6-4-5-12(14)11(13)3/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCFIZHPYTYHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389841
Record name 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842958-59-2
Record name 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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